![molecular formula C8H12N2O B112675 2-[(2-Aminophenyl)amino]ethanol CAS No. 4926-58-3](/img/structure/B112675.png)
2-[(2-Aminophenyl)amino]ethanol
Overview
Description
“2-[(2-Aminophenyl)amino]ethanol” is an organic compound with the molecular formula C8H12N2O . It is also known as “2-(2-aminoanilino)ethanol” and has a molecular weight of 152.2 . It is typically stored at 4 degrees Celsius .
Synthesis Analysis
The synthesis of “2-[(2-Aminophenyl)amino]ethanol” or similar compounds often involves reactions with various reagents . For instance, one method involves reacting 5-tosyloxy-3-oxapentanol with potassium phthalate . Another approach is based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .
Molecular Structure Analysis
The molecular structure of “2-[(2-Aminophenyl)amino]ethanol” consists of a primary amine and a primary alcohol . The exact mass is 152.094955 .
Physical And Chemical Properties Analysis
“2-[(2-Aminophenyl)amino]ethanol” is a powder with a density of 1.2±0.1 g/cm3 . It has a boiling point of 350.2±22.0 °C at 760 mmHg . The compound’s flash point is 165.6±22.3 °C .
Scientific Research Applications
Synthesis of Benzimidazoles
2-[(2-Aminophenyl)amino]ethanol: is a precursor in the synthesis of 2-aminobenzimidazoles , which are important heterocycles in medicinal chemistry. These compounds serve as building blocks for a variety of biologically active molecules, including those with potential chemotherapeutic applications .
Pharmacological Research
The compound’s derivatives, particularly benzimidazoles, exhibit a wide range of biological activities. They are studied for their potential use in treating various diseases due to their pharmacological properties .
Chemical Synthesis
In chemical synthesis, 2-[(2-Aminophenyl)amino]ethanol can be used to prepare benzimidazole derivatives through reactions with different reagents, such as thiourea and mercuric oxide, to yield a variety of substituted benzimidazoles .
Solid-Phase Synthesis
This compound is also used in solid-phase synthesis techniques to create modified amino acids and peptides, which are essential in developing new pharmaceuticals and studying protein functions .
Mechanism of Action
Target of Action
It has been found that this compound is used as a solvent for post-combustion co2 absorption . This suggests that its primary target could be CO2 molecules.
Mode of Action
The mode of action of 2-[(2-Aminophenyl)amino]ethanol involves the absorption of CO2. The compound interacts with CO2 molecules, facilitating their dissolution in the solvent
Biochemical Pathways
Its role in co2 absorption suggests it may influence pathways related to carbon dioxide transport and regulation .
Pharmacokinetics
Its use as a solvent suggests it may have high solubility and could potentially distribute widely in an aqueous environment .
Result of Action
The primary result of the action of 2-[(2-Aminophenyl)amino]ethanol is the absorption of CO2. This can help in reducing the concentration of CO2 in a given environment, potentially aiding in processes that require the reduction of CO2 levels .
Action Environment
The efficacy and stability of 2-[(2-Aminophenyl)amino]ethanol can be influenced by various environmental factors. For instance, temperature and pressure conditions can affect the compound’s ability to absorb CO2
properties
IUPAC Name |
2-(2-aminoanilino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-3-1-2-4-8(7)10-5-6-11/h1-4,10-11H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSMZBHIKNYPRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366599 | |
Record name | 2-[(2-aminophenyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Aminophenyl)amino]ethanol | |
CAS RN |
4926-58-3 | |
Record name | 2-[(2-aminophenyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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